1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile
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Overview
Description
1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile can be synthesized through various methods. One common approach involves the reaction of ethyl cyanoacetate with formamide in the presence of a base, followed by cyclization and methylation steps. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated reagents and bases like sodium hydride are often employed.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Production of dihydropyrimidine derivatives.
Substitution: Introduction of various functional groups, leading to diverse pyrimidine derivatives.
Scientific Research Applications
1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with nucleic acid synthesis, leading to its potential use as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
- 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile
- 2-Methyl-4-oxo-1,2-dihydropyrimidine-5-carbonitrile
- 1,3-Dimethyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile
Uniqueness: 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
13638-15-8 |
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Molecular Formula |
C6H5N3O |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
1-methyl-2-oxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H5N3O/c1-9-4-5(2-7)3-8-6(9)10/h3-4H,1H3 |
InChI Key |
SUHPOEHIBTYTKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=NC1=O)C#N |
Origin of Product |
United States |
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